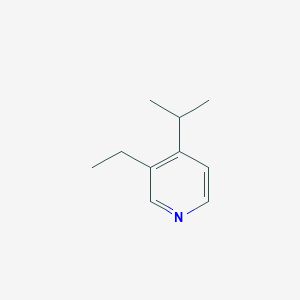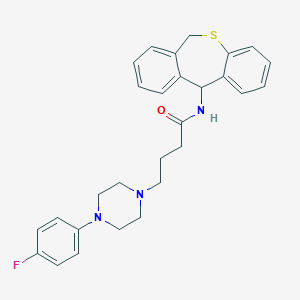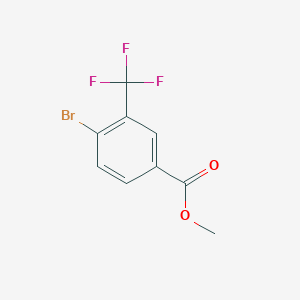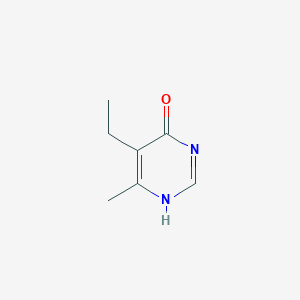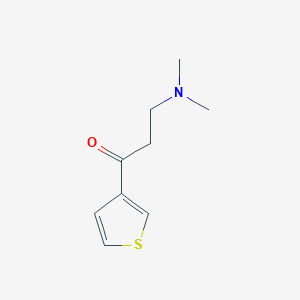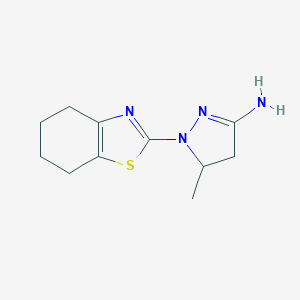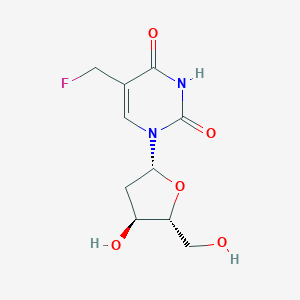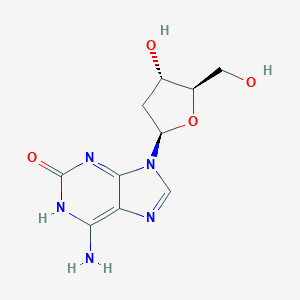
2'-脱氧异鸟苷
描述
2’-Deoxyisoguanosine is a nucleoside analog, structurally similar to guanosine but with a key difference in the positioning of functional groups. It is an isomer of guanosine, where the C2 carbonyl and C6 amino groups are transposed. This minor structural change results in significant differences in its chemical properties and biological activities .
科学研究应用
2’-Deoxyisoguanosine has a wide range of applications in scientific research:
Chemistry: It is used in the study of nucleic acid analogs and their properties.
Biology: It plays a role in understanding DNA and RNA interactions, as well as in the study of genetic mutations and repair mechanisms.
作用机制
Target of Action
2’-Deoxyisoguanosine, also known as 2-Hydroxydeoxyadenosine, is a purine nucleoside analog It’s known that nucleoside analogs often target nucleic acid synthesis processes, interacting with enzymes such as dna polymerase and reverse transcriptase .
Mode of Action
Studies have shown that it involves nonradiative decay pathways, where the population decays from the excited state through internal conversion to the ground state . This process occurs via two relaxation pathways with lifetimes of hundreds of femtoseconds and less than 2 picoseconds .
Biochemical Pathways
It’s also known that the compound’s photostability is influenced by the presence of an amino group at the C6 position and a carbonyl group at the C2 position of the purine chromophore .
Pharmacokinetics
They are metabolized by various enzymes and excreted primarily through the kidneys .
Result of Action
It’s known that the compound has low potency and specificity in inhibiting tumor cell growth
Action Environment
The action of 2’-Deoxyisoguanosine is influenced by environmental factors such as pH and the presence of certain ions . Studies have shown that the compound’s excited state dynamics are studied in aqueous solution at pH 7.4 and 1.4 . Furthermore, its photostability, an inherent property required to survive the extreme ultraviolet radiation conditions of the prebiotic era, is influenced by the presence of an amino group at the C6 position and a carbonyl group at the C2 position of the purine chromophore .
生化分析
Biochemical Properties
Like guanosine, 2’-Deoxyisoguanosine can self-assemble into various supramolecular structures such as tetramers and decamers in the presence of various cations . It shows a wide range of applications including in ionophores, genetics, gel formation, and cancer treatment .
Cellular Effects
It has been found that this nucleoside analogue has low potency and specificity in inhibiting tumor cell growth .
Molecular Mechanism
It is known that the primary relaxation mechanism of 2’-Deoxyisoguanosine involves nonradiative decay pathways, where the population decays from the S1 (ππ*) state through internal conversion to the ground state via two relaxation pathways with lifetimes of hundreds of femtoseconds and less than 2 ps .
Temporal Effects in Laboratory Settings
In laboratory settings, 2’-Deoxyisoguanosine has been shown to be photostable in aqueous solution . The excited state dynamics of 2’-Deoxyisoguanosine involve nonradiative decay pathways, where the population decays from the S1 (ππ*) state through internal conversion to the ground state via two relaxation pathways with lifetimes of hundreds of femtoseconds and less than 2 ps .
Metabolic Pathways
It is known that 2’-Deoxyisoguanosine is involved in the γ-ray radiolysis and Fenton reaction of free nucleosides .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxyisoguanosine typically involves the nucleophilic attack on the pyridinium α-carbon, leading to the formation of an intermediate compound. This intermediate is then subjected to various reaction conditions to yield the final product . Another method involves the photochemical preparation from adenosine 1-oxide, which is more sensitive to UV light than adenosine .
Industrial Production Methods: Industrial production methods for 2’-Deoxyisoguanosine are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity.
化学反应分析
Types of Reactions: 2’-Deoxyisoguanosine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of specific functional groups and the overall molecular structure .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide and halogenated compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxo derivatives, while substitution reactions can introduce new functional groups at specific positions on the molecule .
相似化合物的比较
Guanosine: The parent compound, differing by the positioning of the C2 carbonyl and C6 amino groups.
Isoguanosine: Another isomer with similar structural differences.
2’-Deoxyguanosine: Similar to 2’-Deoxyisoguanosine but with different functional group positioning.
Uniqueness: 2’-Deoxyisoguanosine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
6-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O4/c11-8-7-9(14-10(18)13-8)15(3-12-7)6-1-4(17)5(2-16)19-6/h3-6,16-17H,1-2H2,(H3,11,13,14,18)/t4-,5+,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWFIFWZFCNRPBN-KVQBGUIXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(NC(=O)N=C32)N)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(NC(=O)N=C32)N)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80147604 | |
| Record name | Adenosine, 1,2-dihydro-2'-deoxy-2-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80147604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106449-56-3 | |
| Record name | 2′-Deoxy-2,3-dihydro-2-oxoadenosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106449-56-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Adenosine, 1,2-dihydro-2'-deoxy-2-oxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106449563 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Adenosine, 1,2-dihydro-2'-deoxy-2-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80147604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[Bis(2-chloroethyl)amino]-4-methylbenzamide](/img/structure/B9809.png)
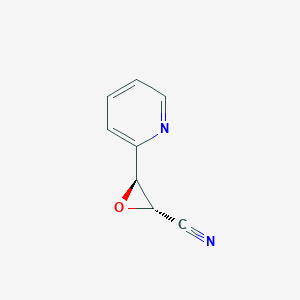
![3,4-Dihydro-2H-pyrido[4,3-B][1,4]oxazine](/img/structure/B9815.png)
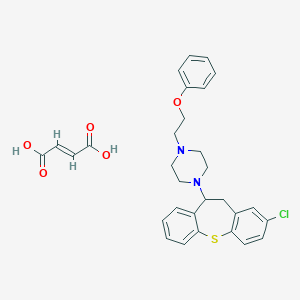
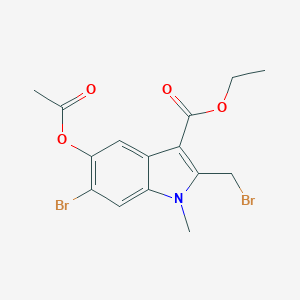
![3-Amino-N-[2-(2-hydroxyethyl)sulfonyl]ethyl benzamide](/img/structure/B9822.png)
